delta-Valerolactone

Vue d'ensemble

Description

Méthodes De Préparation

Delta-Valerolactone can be synthesized through various methods. One common method involves the ring-opening polymerization of lactones catalyzed by 1,5,7-triazabicyclo[4,4,0]decane-5-ene (TBD). This method is highly efficient and can be made more sustainable by using carbon dioxide as a terminator instead of conventional organic acids . Another method involves the catalytic coupling of 1,5-pentanediol dehydrogenation and ethyl levulinate hydrogenation, which can achieve high yields of this compound without the use of solvents .

Analyse Des Réactions Chimiques

Aldol Condensation to α-Methylene-δ-Valerolactone (MVL)

DVL undergoes gas-phase aldol condensation with formaldehyde over alkaline earth oxide catalysts to produce α-methylene-δ-valerolactone (MVL), a precursor for functional polymers.

| Catalyst | Temperature | DVL Conversion | MVL Selectivity | Notable Side Products |

|---|---|---|---|---|

| MgO/SiO₂ | 613 K | 60% | 40% | γ-Valerolactone (GVL) |

| CaO/SiO₂ | 613 K | 60% | 90% | Trace methyl-DVL |

| BaO/SiO₂ | 613 K | 60% | 83% | Trace GVL |

-

Mechanism : MVL forms via base-catalyzed aldol condensation, while competing pathways include DVL isomerization to GVL (over MgO) or hydrogenation to methyl-DVL (over CaO/BaO) .

-

Optimization : Selectivity >95% at <40% DVL conversion using CaO/SiO₂, minimizing series reactions with MVL .

Ring-Opening Polymerization (ROP)

DVL polymerizes into biodegradable poly(δ-valerolactone) (PVL) via enzymatic or chemical catalysis.

Biocatalytic ROP

-

Catalyst : Thermophilic esterase AFEST from Archaeoglobus fulgidus.

-

Conditions : 70°C in toluene, 72 h.

-

Results :

Chemical ROP

-

Catalyst : Boric acid with benzyl alcohol initiator.

-

Conditions : Bulk polymerization at 130°C.

-

Results :

Kinetics of TBD-Catalyzed ROP

-

Rate Law : First-order in catalyst (1,5,7-triazabicyclo[4.4.0]dec-5-ene), zero-order in alcohol.

Thermal Stability and Side Reactions

Applications De Recherche Scientifique

Properties of Delta-Valerolactone

Before delving into its applications, it is essential to understand the properties that make δ-Valerolactone a valuable compound:

- Thermal Stability : High boiling point and low vapor pressure allow use in high-temperature processes.

- Solvency Power : Effective solvent for both polar and non-polar compounds.

- Low Toxicity : Biocompatible and biodegradable, reducing environmental impact.

- Chemical Transformability : Capable of undergoing reactions such as esterification and transesterification.

These properties enable δ-Valerolactone to be utilized in multiple sectors, including pharmaceuticals, materials science, and organic synthesis.

Overview

One of the most promising applications of δ-Valerolactone is in drug delivery systems. Its compatibility with various polymers and ability to form hydrogels make it an ideal candidate for controlled drug release mechanisms.

Case Study: Aspirin Release Dynamics

A study investigated the release dynamics of aspirin (ASP) from a composite hydrogel blend made from poly(ethylene-co-vinyl alcohol) (PE-co-VAL) and δ-Valerolactone. The findings demonstrated:

- Blend Composition : Different ratios of PE-co-VAL/δ-VL were prepared.

- Performance Metrics : The PE-co-VAL/δ-VL50 blend exhibited superior cell viability, adhesion, and growth characteristics.

- Release Mechanism : The study estimated in vitro cumulative ASP release across digestive organs, indicating effective oral administration potential.

This research highlights δ-Valerolactone's role as a carrier that enhances drug delivery efficiency while maintaining biocompatibility .

Overview

δ-Valerolactone is also utilized in synthesizing functional polyesters through ring-opening polymerization (ROP). This application capitalizes on its ability to form polymers with desirable mechanical properties.

Case Study: Copolymerization with β-Butyrolactone

A significant study focused on the copolymerization of δ-Valerolactone with β-butyrolactone (BBL) using scandium triflate as a catalyst. Key findings include:

- Molecular Weight : The resulting polyester had a weight-average molecular weight (Mw) of 4.1 kg/mol with 38 mol% δ-VL content.

- Characterization Techniques : Kinetic studies and density functional theory (DFT) calculations confirmed the cationic ROP mechanism.

- Functional Applications : The copolymers demonstrated potential for CO2 fixation and could serve as degradable precursors for adhesives or surface coatings.

This study underscores the versatility of δ-Valerolactone in creating tailored materials for industrial applications .

Mécanisme D'action

The mechanism of action of delta-Valerolactone involves its ability to undergo ring-opening polymerization, which is initiated by catalysts such as benzyl alcohol and boric acid . This process results in the formation of polyesters with various molecular weights and structures. The molecular targets and pathways involved in this mechanism include the activation of the lactone ring by the catalyst, followed by the nucleophilic attack of the initiator on the carbonyl carbon of the lactone ring .

Comparaison Avec Des Composés Similaires

Delta-Valerolactone is similar to other lactones such as gamma-Valerolactone and epsilon-Caprolactone. it is unique in its ability to produce polyesters with different properties compared to these other lactones. Gamma-Valerolactone, for example, is commonly used as a solvent and fuel additive, while this compound is primarily used in the production of polyesters . Other similar compounds include beta-Butyrolactone and alpha-Angelica lactone, which also undergo ring-opening polymerization to form polyesters .

Activité Biologique

Delta-valerolactone (DVL) is a six-membered cyclic ester that has garnered attention in biomedical research due to its potential applications in drug delivery systems and tissue engineering. This article explores the biological activity of DVL, focusing on its synthesis, applications, and effects on various biological systems.

Overview of this compound

This compound, with the chemical formula CHO, is a lactone that can be polymerized to form poly(this compound) (PVL), a biodegradable polymer. Its properties make it suitable for various applications, particularly in the pharmaceutical and biomedical fields.

Synthesis and Characterization

DVL can be synthesized through several methods, including ring-opening polymerization. For instance, a study demonstrated the synthesis of low molecular weight PVL using boric acid as a catalyst in a controlled polymerization process. The resulting polymers were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structural integrity and potential for further functionalization .

Drug Delivery Systems

- Targeted Drug Delivery : A significant application of DVL is in the development of targeted drug delivery systems. For example, folic acid-conjugated PVL copolymers have been synthesized to enhance the delivery of doxorubicin (DOX) to cancer cells. In vitro studies showed that these folate-decorated micelles exhibited significantly improved cellular uptake and cytotoxicity against folate receptor-positive breast cancer cells (MDAMB231), achieving an IC value of 0.014 µM .

- Antibacterial Properties : DVL-based materials have also been explored for their antibacterial properties. A composite material incorporating amoxicillin demonstrated effective inhibition of Staphylococcus aureus growth, indicating the potential of DVL in developing antimicrobial scaffolds for medical applications .

- Bone Healing : The osteoconductive properties of DVL have been recognized in bone healing applications. Studies have shown that PVL-based scaffolds support the proliferation of human mesenchymal stem cells (MSCs), making them suitable for bone tissue engineering .

Case Studies

The mechanisms underlying the biological activity of DVL include:

- Enhanced Cellular Uptake : The incorporation of targeting ligands like folic acid improves cellular uptake through receptor-mediated endocytosis.

- Controlled Release : PVL-based systems can provide sustained release profiles for encapsulated drugs, enhancing therapeutic efficacy while minimizing side effects.

- Biocompatibility : The biocompatibility of PVL allows for its use in vivo without eliciting significant immune responses.

Propriétés

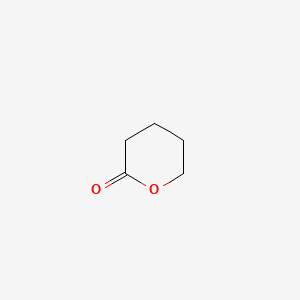

IUPAC Name |

oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJPLYNZGCXSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26354-94-9 | |

| Record name | Poly-δ-valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044438 | |

| Record name | Tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2H-Pyran-2-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

542-28-9, 26354-94-9 | |

| Record name | δ-Valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-delta-valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026354949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Valerolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | δ-valerolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTA-VALEROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V1X9149L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.